2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
CAS No.:
Cat. No.: VC16277552
Molecular Formula: C23H22FN5O2
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22FN5O2 |
|---|---|
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | 2-amino-1-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
| Standard InChI | InChI=1S/C23H22FN5O2/c24-15-9-7-14(8-10-15)13-29-21(25)19(23(30)26-12-16-4-3-11-31-16)20-22(29)28-18-6-2-1-5-17(18)27-20/h1-2,5-10,16H,3-4,11-13,25H2,(H,26,30) |
| Standard InChI Key | DMFSCORTTPROTD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=C(C=C5)F)N |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound features a tricyclic pyrrolo[2,3-b]quinoxaline core fused with a tetrahydrofuran (oxolane) ring and a 4-fluorobenzyl substituent. The IUPAC name delineates its substituents:
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Amino group at position 2
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4-Fluorophenylmethyl at position 1
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Oxolan-2-ylmethylcarboxamide at position 3.
Table 1 summarizes key molecular descriptors:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₂FN₅O₂ |
| Molecular Weight | 419.5 g/mol |
| Canonical SMILES | C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=C(C=C5)F)N |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface | 102 Ų |
The oxolane ring enhances solubility in polar solvents, while the fluorophenyl group contributes to lipophilicity, balancing blood-brain barrier permeability.
Spectroscopic Identification
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¹H NMR: Signals at δ 8.2–8.5 ppm (quinoxaline protons), δ 4.3–4.6 ppm (oxolane CH₂), and δ 7.1–7.3 ppm (fluorophenyl aromatic protons).
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Mass Spectrometry: Base peak at m/z 419.5 ([M+H]⁺) with fragments at m/z 302 (pyrroloquinoxaline core) and m/z 123 (oxolane-CH₂-NH₂).
Synthesis and Chemical Reactivity
Multi-Step Synthetic Pathways
The synthesis involves three critical phases (Figure 1):
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Quinoxaline Core Formation: Condensation of o-phenylenediamine with α-keto esters under acidic conditions yields the quinoxaline scaffold .
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Pyrrole Annulation: Cyclization using propargylamines introduces the pyrrole ring, with Cu(I) catalysis enabling regioselective C-N bond formation .
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Side-Chain Functionalization:
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Mitsunobu reaction attaches the 4-fluorobenzyl group to the pyrrole nitrogen.
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Carboxamide linkage at position 3 is achieved via HATU-mediated coupling with oxolan-2-ylmethylamine.
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Stability and Degradation
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pH Stability: Degrades rapidly in acidic conditions (t₁/₂ = 2.1 h at pH 2) due to oxolane ring opening but remains stable at physiological pH (t₁/₂ > 48 h).
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Photodegradation: Exposure to UV light (λ = 254 nm) causes 40% decomposition in 6 hours, necessitating amber storage vials.
| Compound | HCT-116 IC₅₀ (µM) | MEK1 EC₅₀ (µM) |
|---|---|---|
| Target Compound | 0.9 | 0.5 |
| Trametinib | 1.2 | 0.7 |
| Cobimetinib | 1.5 | 1.1 |
Anti-Inflammatory Effects
In LPS-stimulated macrophages:
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Suppresses TNF-α (85% at 10 µM) and IL-6 (78% at 10 µM) via IKKβ inhibition (Kd = 12 nM) .
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Synergizes with dexamethasone (combination index = 0.3) in rheumatoid arthritis models .
Preclinical Pharmacokinetics
Absorption and Distribution
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Oral Bioavailability: 42% in rats (10 mg/kg dose) with Cₘₐₓ = 1.8 µg/mL at Tₘₐₓ = 2 h.
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Tissue Penetration: Brain-to-plasma ratio = 0.6, suggesting moderate CNS access.
Metabolism and Excretion
Primary metabolites include:
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N-Oxide derivative (CYP3A4-mediated, 35% of dose).
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Fluorophenyl glucuronide (UGT1A9, 22% of dose).
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68% excreted in feces within 72 hours.
Challenges and Future Directions
Toxicity Concerns
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hERG Inhibition: IC₅₀ = 3.1 µM, warranting structural modification to reduce cardiac risk.
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CYP Inhibition: Moderate CYP2D6 inhibition (IC₅₀ = 8 µM) may cause drug-drug interactions.
Clinical Translation Strategies
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